

Spectroscopic Data of 3-Chlorophenyl Acetate: A Technical Guide

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Compound of Interest

Compound Name: 3-Chlorophenyl acetate

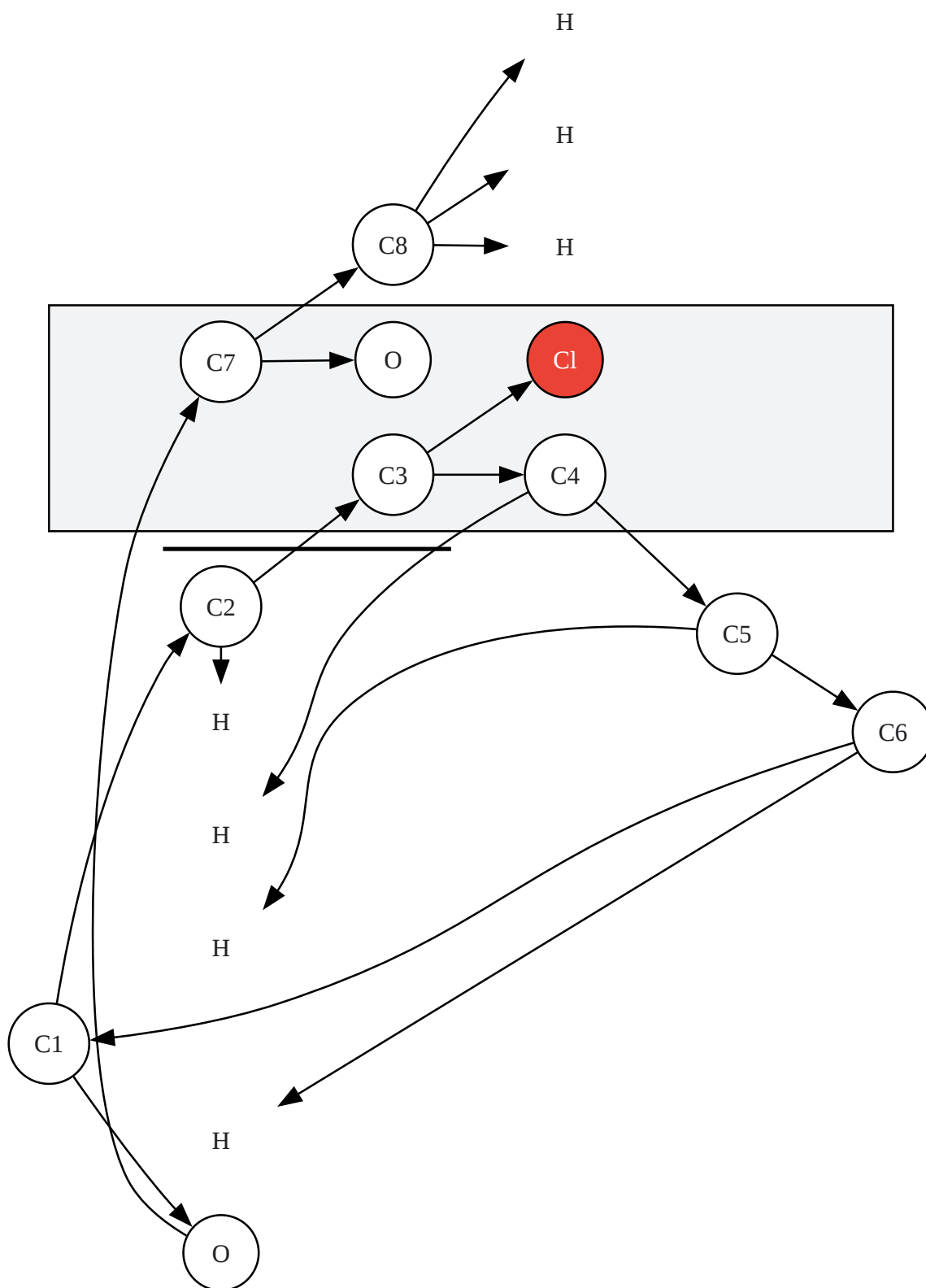
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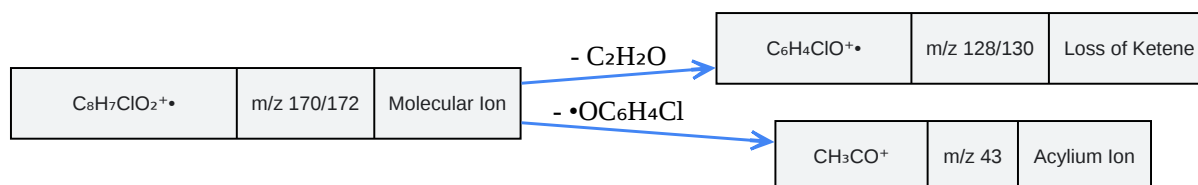
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This guide provides an in-depth analysis of the spectroscopic data for **3-Chlorophenyl acetate** (CAS No: 13031-39-5), a valuable intermediate in organic synthesis. A comprehensive understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals to ensure identity, purity, and structural integrity. This document moves beyond a simple data repository, offering field-proven insights into the causality behind the observed spectral features, grounded in the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Structure and Overview

3-Chlorophenyl acetate is an aromatic ester with the molecular formula $C_8H_7ClO_2$ and a molecular weight of approximately 170.59 g/mol ^[1]. The structural arrangement, featuring a meta-substituted chlorine atom on the phenyl ring and an acetate group, gives rise to a unique and predictable spectroscopic fingerprint. Understanding this structure is the first step in interpreting its spectral data.





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Sources

- 1. 3-Chlorophenyl acetate | $C_8H_7ClO_2$ | CID 83061 - PubChem [pubchem.ncbi.nlm.nih.gov]
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